molecular formula C21H15F3N4O2 B2939747 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-(trifluoromethyl)benzamide CAS No. 862810-92-2

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-(trifluoromethyl)benzamide

Cat. No. B2939747
CAS RN: 862810-92-2
M. Wt: 412.372
InChI Key: PSMVXUNNEAPXFP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyrimidines can be synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .


Molecular Structure Analysis

The imidazo[1,2-a]pyrimidine core structure consists of a pyrimidine ring fused with an imidazole ring. This structure is often functionalized at various positions to construct a wide range of derivatives .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo a variety of chemical reactions, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .

Future Directions

Imidazo[1,2-a]pyrimidines continue to be an active area of research in synthetic chemistry and drug development due to their wide range of applications in medicinal chemistry . Future research will likely focus on developing new synthetic strategies and exploring new applications for these compounds.

Mechanism of Action

The imidazo[1,2-a]pyrimidine moiety can be functionalized through different strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . These functionalizations can potentially alter the compound’s interaction with its targets, its stability, and its pharmacokinetic properties.

properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2/c1-30-18-8-5-14(17-12-28-10-2-9-25-20(28)27-17)11-16(18)26-19(29)13-3-6-15(7-4-13)21(22,23)24/h2-12H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMVXUNNEAPXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-(trifluoromethyl)benzamide

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